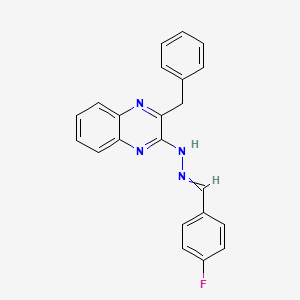

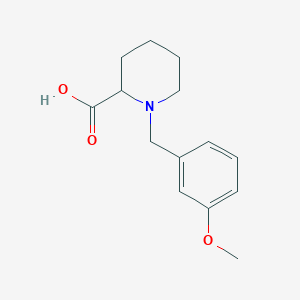

![molecular formula C20H17NO5S B1307434 苯甲酸,3-[[[4-(2-甲基苯氧基)苯基]磺酰基]氨基]- CAS No. 612045-19-9](/img/structure/B1307434.png)

苯甲酸,3-[[[4-(2-甲基苯氧基)苯基]磺酰基]氨基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

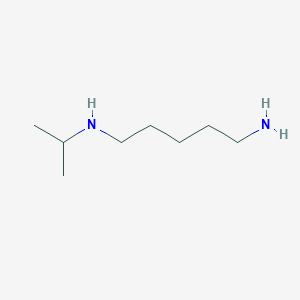

The compound "Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-" is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with additional functional groups that may impart unique chemical properties and reactivity. Benzoic acid derivatives are widely studied for their potential applications in various fields, including medicine, agriculture, and materials science.

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve multiple steps, including functionalization of the aromatic ring and the introduction of sulfonyl and amino groups. For instance, the synthesis of related compounds has been demonstrated using starting materials such as 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, which can be transformed into benzoic acid derivatives through reactions like nitration, reduction, and sulfonation . Additionally, the synthesis of amino acid sulfonamides based on benzenesulfonyl chloride derivatives has been explored, indicating the versatility of sulfonyl chloride intermediates in creating a variety of benzoic acid-related compounds .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can exhibit significant conformational differences, as seen in the crystal structures of related compounds . Intramolecular interactions, such as aromatic π-π stacking and short C-H···O hydrogen bonds, can influence the overall conformation and stability of these molecules. The presence of sulfonyl and amino groups can also affect the electronic distribution and reactivity of the aromatic system.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition-elimination reactions. The electrochemical behavior of azo-benzoic acids, which are structurally related to the compound , has been studied, revealing that the position of substituents relative to the azo bridge and the pH of the solution can significantly impact their electrochemical reduction . These findings suggest that the electrochemical properties of benzoic acid derivatives can be finely tuned by modifying their structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the introduction of sulfonyl and amino groups can increase the solubility of these compounds in water and other polar solvents. The crystallographic data of related compounds provide insights into their solid-state properties, such as lattice parameters and molecular packing, which are crucial for understanding their behavior in different applications . Additionally, the benzoic acid moiety has been identified as a functional group that can induce multiple stress tolerance in plants, highlighting its biological significance .

科学研究应用

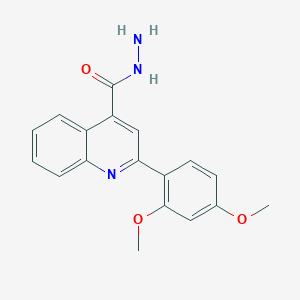

EP1受体选择性拮抗剂

研究表明,苯甲酸衍生物,如4-({2-[异丁基(苯磺酰基)氨基]-5-(三氟甲基)苯氧基}甲基)苯甲酸,充当EP1受体亚型的选择性拮抗剂。在苯磺酰基部分被更亲水的杂芳基磺酰基取代的类似物中,保留并优化了这种功能特性。一些类似物显示出体内拮抗活性,如构效关系(SAR)研究所示 (长谷川等,2006)。

EP1受体拮抗剂优化

作为高度选择性EP1受体拮抗剂,进一步研究优化磺酰胺衍生物。合成和评估4-[(2-{异丁基[(5-甲基-2-呋喃基)磺酰基]氨基}苯氧基)甲基]苯甲酸及其相关化合物,显着提高了EP受体亲和力和EP1受体拮抗活性。这些研究还旨在通过降低对肝细胞色素P450同工酶的抑制活性来最大限度地减少潜在的有害药物相互作用 (长谷川等,2006)。

化学合成和结构分析

苯甲酸衍生物已用于各种化学合成和结构分析。例如,甲基2-{(2-{甲基[2-(甲氧羰基)苯基]氨基}-2-氧代乙基)磺酰基氨基}苯甲酸酯因其在碱存在下环化的能力而受到研究,无论使用何种碱强度,均可得到4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-磺酸的2-取代苯胺 (Ukrainets 等,2014)。

新型苯基醚衍生物

苯甲酸衍生物也已从天然来源中分离,例如肉色曲霉的发酵液,产生新的苯基醚衍生物。这些化合物的结构已使用包括ESI-MS和NMR在内的光谱方法确定,为天然产物化学及其在各个领域的潜在应用提供了宝贵的见解 (何等,2015)。

属性

IUPAC Name |

3-[[4-(2-methylphenoxy)phenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5S/c1-14-5-2-3-8-19(14)26-17-9-11-18(12-10-17)27(24,25)21-16-7-4-6-15(13-16)20(22)23/h2-13,21H,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTJJXFNQQLSHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393161 |

Source

|

| Record name | Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- | |

CAS RN |

612045-19-9 |

Source

|

| Record name | Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

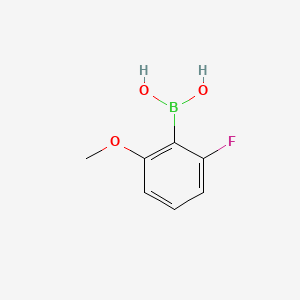

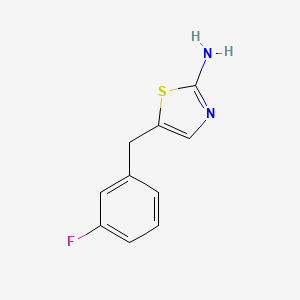

![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307379.png)